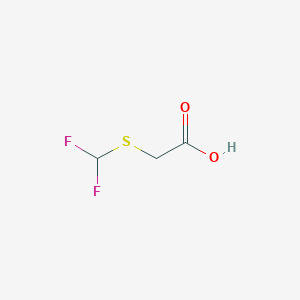

Difluoromethyl ethane(thioperoxo)oate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83494-32-0 |

|---|---|

Molecular Formula |

C3H4F2O2S |

Molecular Weight |

142.13 g/mol |

IUPAC Name |

difluoromethylsulfanyl acetate |

InChI |

InChI=1S/C3H4F2O2S/c1-2(6)7-8-3(4)5/h3H,1H3 |

InChI Key |

GTTOAWQKCOEDMX-UHFFFAOYSA-N |

Synonyms |

(Difluoromethylthio)acetic Acid; 2-[(Difluoromethyl)thio]acetic Acid Potassium Salt; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of S-Difluoromethyl Ethane(thioperoxo)oate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The difluoromethylthio (-SCF₂H) group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol moieties.[1] This guide provides a comprehensive technical overview of a proposed synthetic pathway and detailed characterization of a novel thioperoxoate compound, S-Difluoromethyl ethane(thioperoxo)oate (acetyl difluoromethyl disulfide). This document is intended to serve as a foundational resource for researchers engaged in the synthesis of novel organofluorine compounds and the development of new chemical entities for pharmaceutical and agrochemical applications.

Introduction and Rationale

S-Difluoromethyl ethane(thioperoxo)oate, with the structure CH₃-C(=O)-S-S-CHF₂, represents a unique molecular architecture combining an acyl disulfide linkage with a difluoromethyl group. Acyl disulfides are known for their reactivity and have been explored as intermediates in organic synthesis.[2] The incorporation of the -SCF₂H moiety is anticipated to impart unique properties to the molecule, potentially influencing its stability, reactivity, and biological activity.

The strategic design of this molecule is rooted in the established impact of difluoromethyl groups on drug candidates. These groups can enhance metabolic stability, modulate acidity, and improve membrane permeability. The thioperoxoate linkage, while less common, introduces a reactive disulfide bond that could be susceptible to cleavage under specific biological conditions, suggesting potential applications as a targeted delivery system or a pro-drug.

This guide outlines a proposed synthetic route, leveraging established principles of organosulfur and fluorine chemistry, and provides a detailed roadmap for the comprehensive characterization of the target compound.

Proposed Synthetic Pathway

The proposed pathway involves three main stages:

-

Synthesis of the Precursor: Preparation of Bis(difluoromethyl) disulfide.

-

Formation of the Key Intermediate: Synthesis of Difluoromethylsulfenyl chloride.

-

Final Coupling Step: Reaction of the sulfenyl chloride with thioacetic acid to yield the target compound.

Detailed Experimental Protocols (Proposed)

Stage 1: Synthesis of Bis(difluoromethyl) disulfide

The synthesis of bis(fluoroalkyl) disulfides can be challenging. A potential route involves the reaction of a difluorocarbene source with elemental sulfur, analogous to the generation of thiocarbonyl fluoride.[3]

-

Reaction: 2 :CF₂ + 1/4 S₈ → F₂HC-S-S-CHF₂ (conceptual)

-

Protocol:

-

To a high-pressure reactor, add elemental sulfur (S₈).

-

Introduce a suitable solvent, such as anhydrous acetonitrile.

-

Introduce a difluorocarbene precursor, for example, trimethyl(trifluoromethyl)silane (TMSCF₃) which can generate difluorocarbene upon activation.

-

The reaction would likely require thermal or photochemical initiation to generate the difluorocarbene.

-

The reaction mixture would be stirred under pressure at an elevated temperature for a specified period.

-

Upon completion, the reactor would be cooled, and the product isolated and purified, likely by distillation, owing to the anticipated volatility of the disulfide.

-

Stage 2: Synthesis of Difluoromethylsulfenyl Chloride (CHF₂SCl)

Sulfenyl chlorides are commonly prepared by the chlorinolysis of disulfides.

-

Reaction: F₂HC-S-S-CHF₂ + Cl₂ → 2 CHF₂SCl

-

Protocol:

-

In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve the bis(difluoromethyl) disulfide in a suitable inert solvent (e.g., carbon tetrachloride).

-

Cool the solution in an ice bath.

-

Slowly add a solution of chlorine in the same solvent, or bubble chlorine gas through the solution.

-

The reaction is typically exothermic and should be controlled by the rate of chlorine addition.

-

Monitor the reaction by observing the disappearance of the yellow color of chlorine.

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude difluoromethylsulfenyl chloride, which should be used immediately in the next step due to its likely instability.

-

Stage 3: Synthesis of S-Difluoromethyl Ethane(thioperoxo)oate

The final step involves the coupling of the sulfenyl chloride with thioacetic acid.

-

Reaction: CH₃COSH + ClSCF₂H → CH₃C(O)SSCHF₂ + HCl

-

Protocol:

-

Dissolve thioacetic acid in an anhydrous, non-protic solvent such as diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the freshly prepared difluoromethylsulfenyl chloride from the previous step to the thioacetic acid solution.

-

A base, such as pyridine or triethylamine, may be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture would be washed with water and brine to remove the hydrochloride salt and any unreacted thioacetic acid.

-

The organic layer would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

-

The crude product would be purified by flash column chromatography on silica gel to afford the pure S-Difluoromethyl ethane(thioperoxo)oate.

-

Characterization of S-Difluoromethyl Ethane(thioperoxo)oate

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for the target compound based on known values for similar functional groups.

| Technique | Parameter | Predicted Value/Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H, -C(O)CH₃) | Typical range for an acetyl group adjacent to a sulfur atom. |

| ~7.0-7.5 ppm (t, 1H, -CHF₂) | The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two fluorine atoms.[4] | ||

| Coupling Constant | ²JHF ≈ 50-60 Hz | Characteristic geminal H-F coupling constant.[5] | |

| ¹³C NMR | Chemical Shift (δ) | ~30 ppm (-C(O)C H₃) | Standard chemical shift for an acetyl carbon. |

| ~195 ppm (C =O) | Typical for a thioester carbonyl carbon. | ||

| ~115-125 ppm (t, -C HF₂) | The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. | ||

| Coupling Constant | ¹JCF ≈ 230-250 Hz | Characteristic one-bond C-F coupling constant. | |

| ¹⁹F NMR | Chemical Shift (δ) | -90 to -130 ppm (d) | This range is typical for CHF₂ groups attached to sulfur. The signal will be a doublet due to coupling with the geminal proton.[6] |

| Coupling Constant | ²JFH ≈ 50-60 Hz | Corresponds to the geminal H-F coupling observed in the ¹H NMR spectrum.[5] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 158 (calc. for C₃H₄F₂O₂S₂) | The molecular ion peak is expected. |

| Fragmentation | Loss of -S-CHF₂ (m/z = 85) | Cleavage of the S-S bond. | |

| CH₃CO⁺ (m/z = 43) | A common fragment from acetyl-containing compounds. | ||

| CHF₂⁺ (m/z = 51) | Fragmentation of the difluoromethyl group. | ||

| IR Spec. | Stretching Freq. (ν) | ~1700-1720 cm⁻¹ | Strong absorption for the C=O stretch of the thioester. |

| ~1000-1100 cm⁻¹ | C-F stretching vibrations. | ||

| ~500-600 cm⁻¹ | S-S stretching vibration (often weak). |

Rationale for Spectroscopic Predictions

-

NMR Spectroscopy: The chemical shifts and coupling constants are predicted based on established principles of NMR spectroscopy for organofluorine compounds.[3][5] The ¹⁹F NMR will be particularly informative, providing a clean signal in a region free from other interfering peaks. The characteristic triplet in the ¹H NMR and doublet in the ¹⁹F NMR, both with a large coupling constant of approximately 50-60 Hz, will be a key indicator of the -CHF₂ group.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns characteristic of disulfides and thioesters.[7][8] The cleavage of the relatively weak S-S bond is a likely primary fragmentation pathway. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of the molecular ion and key fragments.

-

Infrared Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the thioester and the C-F stretching vibrations.

Safety Considerations

The synthesis and handling of organofluorine and organosulfur compounds require strict safety protocols.

-

Thioacetic acid is corrosive and has a strong, unpleasant odor.

-

Sulfenyl chlorides are reactive and potentially corrosive and lachrymatory.

-

The volatility and toxicity of low molecular weight difluoromethylated sulfur compounds should be considered. Bis(trifluoromethyl) disulfide is known to be extremely toxic.[9]

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of S-Difluoromethyl ethane(thioperoxo)oate. The outlined synthetic strategy is based on established and reliable chemical transformations, offering a high probability of success. The detailed characterization plan provides a clear roadmap for confirming the identity and purity of this novel compound. The successful synthesis of this molecule would provide a valuable new building block for medicinal and agricultural chemistry, opening avenues for the exploration of its potential applications.

References

-

Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. National Institutes of Health.[Link]

-

Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. SpringerLink.[Link]

-

A Process For Preparation Of Difluoromethane Sulphonyl Chloride. Quick Company.[Link]

-

Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). National Institutes of Health.[Link]

-

Disulphide Bond Elucidation using CE-MS. Russell Research Group.[Link]

-

Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Organic Chemistry Portal.[Link]

-

Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. National Institutes of Health.[Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Institutes of Health.[Link]

-

Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Organic Chemistry Portal.[Link]

-

Efficient synthesis of disulfides by air oxidation of thiols under sonication. RSC Publishing.[Link]

-

Synthesis of Disulfides from a Variety of Thiols. ResearchGate.[Link]

-

19Flourine NMR. University of Ottawa.[Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.[Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.[Link]

-

NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. National Institutes of Health.[Link]

-

Bis(trifluoromethyl) disulfide. Wikipedia.[Link]

- Preparation process of trifluoromethyl sulfinyl chloride.

-

Ex‐Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions. ResearchGate.[Link]

-

NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. National Institutes of Health.[Link]

-

Efficient asymmetric synthesis of aryl difluoromethyl sulfoxides and their use to access enantiopure α-difluoromethyl alcohols. Sci-Hub.[Link]

-

¹H NMR spectra comparison of (A) disulfide and thermolytic... ResearchGate.[Link]

-

NMR methods for determining disulfide-bond connectivities. PubMed.[Link]

-

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications.[Link]

-

Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. ACS Publications.[Link]

-

Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme.[Link]

-

Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. RSC Publishing.[Link]

-

Structural and Dynamic Insights into Acyl Carrier Protein upon Metal Binding and Acylation Revealed by NMR Spectroscopy and MD Simulations. MDPI.[Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. RSC Publishing.[Link]

Sources

- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 2. EP1016655B1 - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Difluoromethylsulfanyl Acetate

Abstract

Introduction: The Rationale for Difluoromethylsulfanyl Acetate

The pursuit of novel molecular architectures with enhanced drug-like properties is a central theme in pharmaceutical research. The difluoromethyl group (CF₂H) has garnered considerable attention as it can act as a lipophilic hydrogen-bond donor and serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[1][2] Its introduction into a molecule can significantly impact lipophilicity, metabolic stability, and target binding interactions.[2]

This guide focuses on the hypothetical molecule, difluoromethylsulfanyl acetate, which possesses the chemical structure CH₃C(O)SCHF₂. This compound uniquely combines the features of a thioacetate and a difluoromethyl thioether. The thioacetate moiety is a well-known precursor to thiols in organic synthesis,[3] while the difluoromethyl thioether introduces the desirable properties of the -SCF₂H group. The strategic combination of these two functionalities suggests that difluoromethylsulfanyl acetate could serve as a valuable building block or a pharmacophore in its own right.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. Based on the known effects of the difluoromethylthio group and the thioester linkage, we can predict the key properties of difluoromethylsulfanyl acetate as summarized in the table below.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 140.13 g/mol | Calculated from the chemical formula C₃H₄F₂O₂S. |

| pKa (of the C-H bond in SCF₂H) | ~25-28 | The two fluorine atoms significantly acidify the proton, making it a potential hydrogen bond donor.[2] |

| logP | 1.0 - 1.5 | The difluoromethyl group is known to increase lipophilicity.[2] The thioester also contributes to this property. This is a significant increase compared to a simple acetate or thioacetate. |

| Hydrogen Bonding | Donor | The C-H bond of the CHF₂ group can act as a hydrogen bond donor, a unique feature for a C-H bond.[2] |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water. | The increased lipophilicity suggests limited aqueous solubility. |

| Polar Surface Area (PSA) | ~43 Ų | Estimated based on the constituent atoms and bond types. |

Synthesis and Reactivity

While no specific synthesis for difluoromethylsulfanyl acetate has been reported, plausible synthetic routes can be devised based on established methodologies for the formation of difluoromethyl thioethers and thioacetates.

Proposed Synthetic Pathways

A logical approach would involve the generation of a difluoromethylthiol (CHF₂SH) equivalent, followed by acetylation.

Caption: Proposed synthesis of difluoromethylsulfanyl acetate via a difluorocarbene intermediate.

A one-pot synthesis of difluoromethyl thioethers from thiourea and diethyl bromodifluoromethylphosphonate has been developed, which could be adapted for this purpose.[4][5][6]

Alternatively, a direct difluoromethylthiolation approach could be employed.

Caption: Proposed synthesis from thioacetic acid and an electrophilic difluoromethylating agent.

Expected Reactivity

The reactivity of difluoromethylsulfanyl acetate is expected to be dictated by its two primary functional groups:

-

Hydrolysis of the Thioester: Thioesters are susceptible to hydrolysis, which would yield difluoromethylthiol and acetic acid.[7] This reaction can be catalyzed by acid or base.

-

Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA.[5] This transformation would further modulate the electronic properties of the molecule.

-

Radical Reactions: The (phenylthio)difluoromethyl radical has been shown to react with olefins.[8] It is plausible that the difluoromethylsulfanyl radical derived from difluoromethylsulfanyl acetate could participate in similar radical additions.

Role in Drug Discovery and Development

The incorporation of the difluoromethylsulfanyl moiety into drug candidates can be a valuable strategy for lead optimization.

Caption: The impact of the difluoromethylsulfanyl group on drug-like properties.

-

Bioisosterism: The -SCF₂H group can act as a bioisostere for hydroxyl, thiol, or amino groups, potentially leading to improved pharmacokinetic profiles while maintaining or enhancing biological activity.[1]

-

Lipophilicity and Permeability: The increased lipophilicity imparted by the -SCF₂H group can enhance a drug's ability to cross cell membranes, which is particularly important for oral bioavailability and CNS penetration.[2]

-

Metabolic Stability: The strong C-F bonds in the difluoromethyl group can block sites of metabolism, leading to a longer half-life and reduced drug dosage.[9]

-

Target Engagement: The unique hydrogen bond donating ability of the -SCF₂H group can introduce new interactions with biological targets, potentially increasing binding affinity and selectivity.[10]

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of difluoromethylsulfanyl acetate based on established methodologies.

Synthesis of Difluoromethylsulfanyl Acetate (Hypothetical)

Materials:

-

Thioacetic acid (CH₃COSH)

-

Potassium carbonate (K₂CO₃)

-

Difluoromethyltriflate (HCF₂OTf)

-

Anhydrous acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of thioacetic acid (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add potassium carbonate (1.5 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Slowly add a solution of difluoromethyltriflate (1.2 eq) in anhydrous acetonitrile to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford difluoromethylsulfanyl acetate.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm and a triplet for the CHF₂ proton around δ 6.5-7.0 ppm with a characteristic large coupling constant (JHF) of approximately 50-60 Hz.

-

¹³C NMR: The carbonyl carbon (C=O) would appear around δ 190-200 ppm. The methyl carbon (CH₃) would be around δ 30-35 ppm. The difluoromethyl carbon (CHF₂) would be a triplet around δ 115-125 ppm due to C-F coupling.

-

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms, with a large coupling constant (JFH) matching that observed in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the thioester.

-

C-F stretching vibrations in the region of 1100-1200 cm⁻¹.

-

C-H stretching of the CHF₂ group around 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 140.

-

Characteristic fragmentation patterns would include the loss of the acetyl group ([M - 43]⁺) and the difluoromethylsulfanyl group ([M - 97]⁺).

Conclusion

While difluoromethylsulfanyl acetate remains a hypothetical molecule, this in-depth analysis based on the established chemistry of its constituent functional groups provides a strong foundation for its potential synthesis, properties, and applications. The unique combination of a thioacetate and a difluoromethyl thioether makes it a promising target for synthetic chemists and a potentially valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. The predictive data and protocols presented in this guide are intended to stimulate further research into this and related novel fluorinated compounds.

References

- Hu, J., & Zhang, C. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

-

Li, W., et al. (2018). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. Organic Letters, 20(1), 170-173. [Link]

-

ACS Publications. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Publications. [Link]

-

Organic Letters. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. ACS Publications. [Link]

- Prakash, G. K. S., et al. (2015). Synthesis of difluoromethyl thioethers from difluoromethyl trimethylsilane and organothiocyanates generated in situ.

-

Wikipedia. (n.d.). Thioacetic acid. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]

- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(41), 16494-16497.

-

Yoshida, J.-i., et al. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Beilstein Journal of Organic Chemistry, 18, 872-878. [Link]

-

Wikipedia. (n.d.). Thioester. Wikipedia. [Link]

- Olivito, F., et al. (2018).

- Paquin, J.-F. (Ed.). (2020). Synthesis of Difluoromethylated Compounds.

- Shen, Q., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3045-3059.

- Bel Rhlid, R., et al. (2001). Preparation of natural thioacetates and derivatives.

-

Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7214-7241. [Link]

-

Chemical Review and Letters. (2024). Direct C-H difluoromethyl(thiol/selenol)ation of terminal alkynes. Chemical Review and Letters. [Link]

-

Zafrani, Y., et al. (2017). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(15), 1757-1763. [Link]

- Gouverneur, V., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook.

- Meanwell, N. A. (2018). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Journal of Medicinal Chemistry, 61(23), 10447-10479.

- Mykhailiuk, P. K. (2022).

- Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5133.

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF₅). Rowan Scientific. [Link]

- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Leroux, F. R., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951.

Sources

- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 4. One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

CAS 83494-32-0 synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Iodo-1-(4-methylphenyl)-1-propanone (CAS 236117-38-7)

Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis of the compounds described should only be carried out by qualified professionals in appropriate laboratory settings with all necessary safety precautions in place.

Introduction

This technical guide provides a comprehensive overview of the synthesis pathways for 2-iodo-1-(4-methylphenyl)-1-propanone, a significant chemical intermediate. It is important to note a discrepancy in the provided CAS number. While the request specified CAS 83494-32-0, which corresponds to Difluoromethylthioacetic Acid[1], the synthesis pathways and chemical context overwhelmingly point towards CAS 236117-38-7 , which is 2-iodo-1-(4-methylphenyl)-1-propanone. This guide will focus on the synthesis of the latter compound, also known by synonyms such as 2-Iodo-4'-methylpropiophenone and 2-iodo-1-p-tolyl-propan-1-one.[2][3]

This aromatic ketone, characterized by an iodine atom on the alpha carbon relative to the carbonyl group, is a versatile building block in organic synthesis.[4] It is particularly noted for its use in pharmaceutical research and as a crucial intermediate in the synthesis of various organic compounds.[2][4] This guide will delve into the synthesis of its precursor, 4'-methylpropiophenone, followed by the detailed pathways to obtain the final iodinated product.

Synthesis of the Precursor: 4'-Methylpropiophenone (CAS 5337-93-9)

The most common and industrially significant method for producing 4'-methylpropiophenone is through the Friedel-Crafts acylation of toluene.[5] This classic electrophilic aromatic substitution reaction offers good yield and selectivity.[5]

Friedel-Crafts Acylation of Toluene

The reaction involves the acylation of toluene with either propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The para-substituted product is favored due to steric hindrance and the directing effect of the methyl group on the toluene ring.[5]

Reaction Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich toluene ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding 4'-methylpropiophenone.

Caption: Synthesis of 2-iodo-1-(4-methylphenyl)-1-propanone via direct iodination.

Experimental Protocol: Iodination of 4'-Methylpropiophenone

The following protocol is based on a described synthesis using iodine and copper(II) oxide. [2]

-

In a reaction vessel, prepare a mixture of 4'-methylpropiophenone and a suitable solvent, such as isopropyl alcohol (IPA).

-

Add copper(II) oxide and elemental iodine to the mixture.

-

Heat the reaction mixture to approximately 70°C with continuous stirring.

-

Maintain the reaction at this temperature for an extended period (e.g., 24 hours) to ensure completion.

-

After the reaction time, stop the stirring and allow any solid copper species to precipitate.

-

The product can then be isolated from the solution. Further purification may involve filtration to remove the copper salts, followed by removal of the solvent. Recrystallization or chromatography can be employed to obtain the pure 2-iodo-1-(4-methylphenyl)-1-propanone.

Alternative Iodination Methods

Other iodinating agents can also be employed for the alpha-iodination of ketones. These include:

-

Iodine Monochloride (ICl): This is a potent iodinating agent that can be used for the direct iodination of propiophenone derivatives. [4]* N-Iodosuccinimide (NIS): Often used in the presence of an acid catalyst, NIS is a milder and more selective source of electrophilic iodine.

The choice of iodinating agent and reaction conditions can influence the yield, selectivity, and ease of purification.

Physicochemical Data and Safety Information

| Property | Value |

| Chemical Name | 2-iodo-1-(4-methylphenyl)-1-propanone |

| CAS Number | 236117-38-7 |

| Molecular Formula | C₁₀H₁₁IO |

| Molecular Weight | 274.1 g/mol |

| Appearance | White to off-white crystalline solid [4] |

| Boiling Point | 310.5 ± 25.0 °C (Predicted) [3] |

| Density | 1.584 ± 0.06 g/cm³ (Predicted) [3] |

Safety Precautions:

-

2-Iodo-1-p-tolyl-propan-1-one is considered to have moderate toxicity and should be handled with care. [4]* Prolonged or repeated exposure may cause irritation to the eyes, skin, and respiratory tract. [4]* All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

The reagents used in the synthesis, such as aluminum chloride, iodine, and propionyl chloride, are corrosive and/or toxic and require specific handling procedures. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Applications

2-Iodo-1-(4-methylphenyl)-1-propanone is a valuable intermediate in organic synthesis. [4]Its primary applications are in:

-

Pharmaceutical Research: It serves as a building block for the synthesis of more complex bioactive molecules. [4]* Cross-Coupling Reactions: The iodo-group makes it a suitable substrate for palladium-catalyzed coupling reactions like Suzuki and Heck couplings, which are fundamental in the construction of carbon-carbon bonds. [4]* Clandestine Chemistry: It has been identified as a precursor in the synthesis of controlled substances, such as mephedrone. [2]

Conclusion

The synthesis of 2-iodo-1-(4-methylphenyl)-1-propanone is a well-established process in organic chemistry, primarily involving the alpha-iodination of 4'-methylpropiophenone. The precursor itself is readily synthesized via Friedel-Crafts acylation. While the synthesis is straightforward in principle, careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe outcome. The versatility of this compound as a synthetic intermediate underscores its importance in various fields of chemical research and development.

References

-

Safrole. (n.d.). 2-Iodo-4'-Methylpropiophenone. Retrieved from [Link]

-

(n.d.). The Crucial Role of Difluoromethylthioacetic Acid in Modern.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Retrieved from [Link]

-

(2026, January 7). Mastering the Synthesis of 4'-Methylpropiophenone: A Guide for Chemical Professionals. Retrieved from [Link]

-

YouTube. (2023, September 12). 2-Iodo-4'-methylpropiophenone synthesis from 4'. Retrieved from [Link]

Sources

Quantum Chemical Calculations for Difluoromethyl Ethane(thioperoxo)oate: An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethyl group, in particular, is of growing interest due to its unique electronic characteristics and its ability to act as a bioisostere for hydroxyl or thiol moieties.[1] When combined with a thioperoxoate functional group, a scaffold with inherent reactivity, the resulting molecule, Difluoromethyl ethane(thioperoxo)oate, presents a compelling case for detailed computational investigation. This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, offering a robust, self-validating methodology for researchers in drug development and computational chemistry. We will delve into the theoretical underpinnings of our chosen computational approach, provide step-by-step protocols for practical implementation, and explore the conformational landscape, electronic properties, and predicted spectroscopic signatures of this intriguing molecule.

Introduction: The Significance of Fluorine and Thioesters in Drug Design

The introduction of fluorine into organic molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities.[2] The difluoromethyl group (CHF2) is a particularly interesting substituent, as its polarized C-H bond can act as a hydrogen bond donor, a feature not commonly associated with polyfluorinated motifs.[1] This allows it to mimic the hydrogen bonding capabilities of hydroxyl or thiol groups, potentially leading to improved biological activity and selectivity.[1]

Thioesters, on the other hand, are key intermediates in numerous biochemical pathways and are known for their enhanced reactivity compared to their oxygen-containing counterparts.[3] The thioperoxoate group (C(O)SO) is a less common but equally fascinating functional group, with the potential for unique reactivity patterns, including susceptibility to nucleophilic attack and the ability to participate in redox processes. Understanding the interplay between the electron-withdrawing difluoromethyl group and the reactive thioperoxoate linker is crucial for predicting the behavior of this compound in a biological environment.

This guide will utilize Density Functional Theory (DFT), a powerful and widely used quantum chemical method, to build a comprehensive computational model of this compound. Our aim is to provide a practical and scientifically rigorous workflow that can be adapted for the study of other complex organofluorine and sulfur-containing compounds.

Theoretical Framework and Computational Methodology

The selection of an appropriate computational method is paramount for obtaining accurate and reliable results.[4] For a molecule containing both fluorine and sulfur, careful consideration must be given to the choice of the DFT functional and the basis set.

Choice of Density Functional

Based on extensive benchmarking studies for organic molecules, particularly those containing heteroatoms and exhibiting complex electronic effects, we recommend the use of hybrid meta-GGA functionals. Specifically, the M06-2X functional has demonstrated excellent performance for a wide range of applications, including thermochemistry, kinetics, and noncovalent interactions. Alternatively, the range-separated hybrid functional ωB97X-D is also a robust choice, particularly for systems where long-range interactions are important. For general-purpose calculations, the widely used B3LYP functional can also provide reasonable results, although it may be less accurate for systems with significant non-covalent interactions. In this guide, we will primarily utilize the M06-2X functional for its balanced performance.

Basis Set Selection

The choice of basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals.[4][5] For molecules containing second-row elements like sulfur and highly electronegative atoms like fluorine, it is crucial to use basis sets that include both polarization and diffuse functions.

-

Pople-style basis sets: The 6-311+G(d,p) basis set offers a good balance between accuracy and computational cost. The + indicates the inclusion of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing bonding and lone pairs.

-

Dunning's correlation-consistent basis sets: For higher accuracy, the aug-cc-pVDZ or aug-cc-pVTZ basis sets are recommended. The 'aug' prefix signifies the addition of diffuse functions, and these basis sets are systematically improvable, allowing for convergence towards the complete basis set limit.

For the protocols outlined in this guide, we will employ the 6-311+G(d,p) basis set as a starting point, with the option to use larger basis sets for refining key calculations.

Solvation Model

To account for the influence of a solvent environment, which is crucial for mimicking biological conditions, we will employ an implicit solvation model. The SMD (Solvation Model based on Density) model is a versatile and accurate choice that is parameterized for a wide range of solvents. Water will be used as the default solvent to simulate an aqueous biological environment.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols are designed to be implemented using the Gaussian suite of programs, a widely used software package for quantum chemical calculations.[3][6]

Workflow Overview

Caption: A high-level overview of the computational workflow.

Step 1: Initial Structure Generation

-

Construct the 3D structure of this compound (PubChem CID: 45108270) using a molecular builder such as GaussView, Avogadro, or ChemDraw.[7]

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Conformational Analysis

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A thorough conformational search is essential to identify the global minimum energy structure.

-

Perform a systematic or stochastic conformational search. For a molecule of this size, a systematic search by rotating key dihedral angles (e.g., C-C, C-S, S-O bonds) in discrete steps (e.g., 30°) is feasible.

-

For each generated conformer, perform a preliminary geometry optimization at a lower level of theory (e.g., B3LYP/6-31G(d)) to reduce the number of unique structures.

-

Select the lowest energy conformers for further, more accurate calculations.

Step 3: Geometry Optimization and Frequency Calculation

This is a critical step to locate the stationary point on the potential energy surface corresponding to a stable molecule.

-

Prepare the Gaussian input file for the lowest energy conformer identified in the previous step. An example input file is provided below.

-

Perform a geometry optimization at the chosen level of theory (e.g., M062X/6-311+G(d,p) with the SMD solvation model for water).

-

Following the optimization, perform a frequency calculation at the same level of theory. This is crucial for two reasons:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Example Gaussian Input File for Optimization and Frequency Calculation:

Step 4: Electronic Property Analysis

From the optimized geometry, a wealth of information about the electronic structure of the molecule can be extracted.

-

Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution on the molecular surface. This map will highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction with other molecules.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain a deeper understanding of bonding, lone pairs, and hyperconjugative interactions within the molecule. This can be particularly insightful for understanding the influence of the fluorine atoms on the electronic structure.

Step 5: Reactivity Analysis

To assess the potential for this compound to interact with biological targets, we can computationally probe its reactivity.

-

Fukui Function Analysis: Calculate the Fukui functions to identify the most likely sites for nucleophilic and electrophilic attack. This provides a more quantitative measure of local reactivity than the ESP map.

-

Modeling Reaction Mechanisms: To investigate specific reactions, such as the hydrolysis of the thioperoxoate bond or its reaction with a nucleophilic residue (e.g., the thiol group of cysteine), transition state theory can be employed. This involves:

-

Locating the transition state structure for the reaction.

-

Confirming the transition state by frequency analysis (it should have exactly one imaginary frequency).

-

Calculating the activation energy barrier for the reaction.

-

Step 6: NMR Spectra Prediction

Predicting the NMR spectrum can aid in the structural elucidation of novel compounds.

-

Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry at the same level of theory.

-

The output will provide the absolute shielding tensors for each nucleus.

-

To obtain the chemical shifts, the calculated shielding values must be referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Example Gaussian Input File for NMR Calculation:

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value (Hartree) | Value (kcal/mol) |

| Zero-point vibrational energy (ZPVE) | Calculated Value | Calculated Value |

| Enthalpy (H) | Calculated Value | Calculated Value |

| Gibbs Free Energy (G) | Calculated Value | Calculated Value |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Atom | Calculated Shielding | TMS Shielding | Chemical Shift (δ) |

| H1 | Calculated Value | Calculated Value | Calculated Value |

| C1 | Calculated Value | Calculated Value | Calculated Value |

| ... | ... | ... | ... |

Visualization of Key Concepts

Caption: Predicted reactivity sites of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this and other complex molecules. The data generated from these calculations can be instrumental in guiding synthetic efforts, interpreting experimental data, and ultimately, in the rational design of new therapeutic agents.

Future work could involve extending this methodology to study the interactions of this compound with specific biological targets, such as enzymes, through the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. Additionally, ab initio molecular dynamics simulations could be employed to explore the dynamic behavior of the molecule in solution.

References

-

Jensen, M. P., et al. (2005). Journal of the American Chemical Society, 127(30), 10512-10513. [Link]

-

Al-Masoudi, N. A., et al. (2006). Journal of the American Chemical Society, 128(4), 1194-1195. [Link]

-

Gaussian 16, Revision C.01, Frisch, M. J., et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Hagan, D. (2008). Chemical Society Reviews, 37(2), 308-319. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

YouTube. (2022). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. [Link]

-

YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]

-

YouTube. (2021). Tutorial 08 | Describing Chemical Reactions With Gaussian | Dr M A Hashmi. [Link]

-

JETIR. (2019). Basis Set and their correlations with quantum chemical computations. [Link]

-

ChemistryViews. (2012). Choosing the Right Basis Set. [Link]

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to Difluoromethylsulfanyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethylsulfanyl acetate (CH₃C(O)SCHF₂) is a small, functionalized organic molecule of interest in medicinal chemistry and drug development. The incorporation of the difluoromethylthio (SCF₂H) group can significantly alter the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and pKa, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a detailed analysis of the predicted spectroscopic data for difluoromethylsulfanyl acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data Summary

The following table provides a summary of the predicted spectroscopic data for difluoromethylsulfanyl acetate. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | ~2.1-2.3 ppm (s, 3H, CH₃); ~6.5-7.5 ppm (t, 1H, SCF₂H ) |

| Coupling Constant (J) | ²JHF ≈ 55-60 Hz | |

| ¹³C NMR | Chemical Shift (δ) | ~30-35 ppm (CH₃); ~115-125 ppm (t, C F₂H); ~195-200 ppm (C =O) |

| Coupling Constant (J) | ¹JCF ≈ 290-310 Hz | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -90 to -110 ppm (d) |

| Coupling Constant (J) | ²JFH ≈ 55-60 Hz | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2950-3050 (C-H stretch); ~1690-1710 (C=O stretch); ~1000-1100 (C-F stretch); ~600-800 (C-S stretch) |

| Mass Spectrometry (EI) | m/z | [M]⁺• at ~142; fragments at ~99 ([M-CH₃CO]⁺), ~43 ([CH₃CO]⁺) |

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of difluoromethylsulfanyl acetate are numbered as follows:

Molecular structure of difluoromethylsulfanyl acetate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of difluoromethylsulfanyl acetate are discussed in detail below.

¹H NMR Spectroscopy

The proton NMR spectrum of difluoromethylsulfanyl acetate is expected to show two distinct signals:

-

Methyl Protons (H¹): The three protons of the acetyl methyl group (C¹H₃) are chemically equivalent and are expected to appear as a singlet in the region of δ 2.1-2.3 ppm . This chemical shift is characteristic of a methyl group attached to a carbonyl carbon.[1][2][3][4][5]

-

Difluoromethyl Proton (H³): The single proton on the difluoromethyl group (C³HF₂) is expected to resonate significantly downfield, in the range of δ 6.5-7.5 ppm . This downfield shift is due to the strong deshielding effect of the two adjacent fluorine atoms and the sulfur atom. This signal will appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule, where n=2 for fluorine). The expected coupling constant, ²JHF , is in the range of 55-60 Hz .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three signals:

-

Methyl Carbon (C¹): The carbon of the methyl group is expected to appear at approximately δ 30-35 ppm .

-

Difluoromethyl Carbon (C³): This carbon will be significantly influenced by the attached fluorine atoms. It is predicted to appear as a triplet in the region of δ 115-125 ppm due to the large one-bond carbon-fluorine coupling (¹JCF). The ¹JCF coupling constant is expected to be in the range of 290-310 Hz .

-

Carbonyl Carbon (C²): The carbonyl carbon of the thioester is expected to be the most downfield signal, appearing in the range of δ 195-200 ppm .[6][7][8][9]

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum provides valuable information about the fluorine-containing functional group:

-

Difluoromethyl Fluorines: The two fluorine atoms of the SCF₂H group are chemically equivalent and are predicted to show a single signal in the range of δ -90 to -110 ppm (relative to CFCl₃). This signal will appear as a doublet due to coupling with the single geminal proton. The coupling constant, ²JFH , will be the same as that observed in the ¹H NMR spectrum, approximately 55-60 Hz .[10][11]

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve 5-10 mg of difluoromethylsulfanyl acetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to obtain singlets for each carbon (unless coupling to fluorine is observed). A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. Reference the spectrum to an appropriate standard (e.g., CFCl₃).

Correlation of the molecular structure with predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key absorption bands for difluoromethylsulfanyl acetate are:

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl group are expected in the region of 2950-3050 cm⁻¹ .

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the thioester is predicted in the range of 1690-1710 cm⁻¹ . This is at a slightly lower wavenumber compared to a typical ester due to the influence of the sulfur atom.[12][13][14][15]

-

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1100 cm⁻¹ .

-

C-S Stretching: A weaker absorption corresponding to the C-S stretch is anticipated in the fingerprint region, around 600-800 cm⁻¹ .

IR Data Acquisition Protocol

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid sample using a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Correlation of functional groups with predicted IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For difluoromethylsulfanyl acetate, under electron ionization (EI), the following is expected:

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak is predicted to be observed at m/z ≈ 142 . The intensity of this peak may be low due to the lability of the thioester linkage.

-

Major Fragmentation Pathways:

MS Data Acquisition Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Predicted major fragmentation pathways of difluoromethylsulfanyl acetate in EI-MS.

Proposed Synthesis

A potential synthesis could involve the reaction of difluoromethanethiol (HSCHF₂) with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or acetic acid byproduct.

Proposed Reaction:

HSCHF₂ + CH₃C(O)Cl → CH₃C(O)SCHF₂ + HCl

Proposed synthetic workflow for difluoromethylsulfanyl acetate.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tutorchase.com [tutorchase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Thermal Stability and Decomposition Profile of Difluoromethylsulfanyl Acetate

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The incorporation of unique functional groups is a cornerstone of modern drug discovery, enabling chemists to fine-tune the physicochemical and biological properties of active pharmaceutical ingredients (APIs). The difluoromethyl group (–CF₂H), in particular, has garnered significant attention as it can serve as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[1] This guide provides a comprehensive technical framework for evaluating the thermal stability and decomposition pathway of Difluoromethylsulfanyl Acetate (CAS No. 83494-32-0), a compound featuring both a difluoromethyl moiety and a sulfenate ester linkage.[2] Understanding the thermal behavior of such molecules is critical for ensuring drug substance stability, developing safe manufacturing processes, and defining appropriate storage conditions. This document outlines a suite of robust analytical methodologies, explains the causal-based logic behind experimental design, and proposes a hypothetical decomposition mechanism to guide research and development efforts.

Introduction and Molecular Overview

Difluoromethylsulfanyl Acetate is an organic compound with the molecular formula C₃H₄F₂O₂S.[2] Its structure, formally named difluoromethylsulfanyl acetate according to IUPAC conventions, contains a unique sulfenate ester linkage (C-O-S), connecting an acetyl group to a difluoromethylsulfanyl group.[2]

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| IUPAC Name | difluoromethylsulfanyl acetate | PubChem[2] |

| CAS Number | 83494-32-0 | PubChem[2] |

| Molecular Formula | C₃H₄F₂O₂S | PubChem[2] |

| Molecular Weight | 142.12 g/mol | PubChem[2] |

| Structure | CH₃C(=O)OSCHF₂ | PubChem[2] |

The stability of organofluorine compounds is often enhanced by the strong C-F bond; however, the overall thermal lability of this molecule will likely be dictated by the weaker bonds within the sulfenate ester functionality.[3] The presence of both sulfur and fluorine introduces complex decomposition possibilities, making a thorough investigation imperative. This guide presents a systematic approach to characterizing its thermal properties.

Proposed Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a complete understanding of thermal stability. We recommend a primary analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by a more detailed investigation of decomposition products using evolved gas analysis techniques. This workflow ensures that both mass loss and energetic changes are correlated, providing a self-validating dataset.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose (onset temperature, Tₒₙₛₑₜ) and to quantify the mass loss associated with decomposition.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Difluoromethylsulfanyl Acetate into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres is crucial to assess oxidative stability.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the Tₒₙₛₑₜ as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Calculate the mass loss for each decomposition step and the final residual mass at 600 °C.

-

Differential Scanning Calorimetry (DSC)

Objective: To detect thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes (ΔH) associated with these events.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use of a sealed pan is critical to contain any volatile products and ensure accurate measurement of thermal events.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 0 °C, then ramp to 350 °C at 10 °C/min. The upper temperature limit should be chosen to be just beyond the decomposition onset observed in TGA to avoid extensive contamination of the DSC cell.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Integrate the peak areas to determine the enthalpy (ΔH) for each event.

-

Table 2: Summary of Proposed Thermal Analysis Parameters

| Parameter | TGA | DSC |

|---|---|---|

| Sample Mass | 5-10 mg | 2-5 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | 30 – 600 °C | 0 – 350 °C |

| Atmosphere | Nitrogen and Air (50 mL/min) | Nitrogen (50 mL/min) |

| Pan Type | Ceramic or Aluminum | Hermetically Sealed Aluminum |

| Key Outputs | Tₒₙₛₑₜ, % Mass Loss | Tₘ, TᏧₑ꜀ₒₘₚ, ΔHₘ, ΔHᏧₑ꜀ₒₘₚ |

Mechanistic Insights: Decomposition Pathway Analysis

The sulfenate ester linkage (C-O-S) is predicted to be the most thermally labile point in the molecule. Homolytic cleavage of the O-S bond is a probable initial step, leading to the formation of radical species. A subsequent cascade of reactions would then produce smaller, more volatile fragments.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA coupled with Mass Spectrometry (TGA-MS) is the preferred method. As the sample is heated in the TGA, the evolved gases are transferred directly into the MS, allowing for real-time correlation of mass loss events with the specific molecules being released.

Proposed Decomposition Mechanism

Based on the structure, a plausible decomposition pathway can be hypothesized. This serves as a framework for interpreting EGA data.

-

Initiation: The weakest bond, O-S, undergoes homolytic cleavage, forming an acetyloxy radical and a difluoromethylsulfanyl radical.

-

CH₃C(=O)O• + •SCHF₂

-

-

Propagation & Fragmentation: These highly reactive radicals can undergo further reactions:

-

The acetyloxy radical can decarboxylate to form a methyl radical and carbon dioxide: CH₃C(=O)O• → •CH₃ + CO₂.

-

The difluoromethylsulfanyl radical can undergo rearrangement or fragmentation. A likely product is thiophosgene (CSCl₂) analogue, thioformyl fluoride (HCFS), or further decomposition to carbon disulfide (CS₂) and hydrogen fluoride (HF).

-

Radicals can also abstract hydrogen atoms from other intact molecules, propagating a chain reaction.

-

Conclusion and Forward Outlook

This guide provides a robust, scientifically grounded framework for the comprehensive analysis of the thermal stability of Difluoromethylsulfanyl Acetate. By employing a combination of TGA, DSC, and EGA techniques, researchers can obtain critical data on decomposition temperatures, energetic profiles, and degradation products. This information is paramount for chemical process safety, formulation development, and establishing appropriate storage and handling protocols in a drug development setting. The proposed decomposition mechanism serves as a working hypothesis to be confirmed and refined by the experimental data obtained.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45108270, Difluoromethyl ethane(thioperoxo)oate. PubChem.[Link]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2. Environmental Science & Technology, 32(15), 2283–2287. [Link]

-

Wu, S., Song, H., & Hu, M. (2022). Synthesis of Difluoromethylated Compounds. In Book Title Not Available. Xi'an Jiaotong University.[Link]

-

Prakash, G. K. S., & Hu, J. (2010). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 49(13), 2374–2377. [Link]

-

Prakash, G. K. S., et al. (2015). A new method for the synthesis of difluoromethyl enol ethers by O-difluoromethylation of 1,3-diones with ClCF2CO2Et. Organic & Biomolecular Chemistry, 13(11), 3432-3437. [Link]

-

Chow, J. C., et al. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Aerosol and Air Quality Research, 23(7), 230055. [Link]

-

Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada.[Link]

-

Finke, H. L., Messerly, J. F., & Todd, S. S. (1974). Low-Temperature Thermal Studies on Six Organo-Sulfur Compounds. CDC Stacks, NIOSH Publications.[Link]

-

D'Angelo, G., et al. (2013). Revisited: Decomposition or melting? Formation mechanism investigation of LiCoO2 via in-situ time-resolved X-ray diffraction. Inorganic Chemistry, 52(4), 1772-1779. [Link]

-

Jankowski, M., et al. (2014). Decomposition of tetraalkylammonium thiotungstates characterized by thermoanalysis, mass spectrometry, X-ray diffractometry and scanning electron microscopy. Journal of Thermal Analysis and Calorimetry, 118, 1447–1457. [Link]

Sources

Solubility Profiling of Difluoromethyl ethane(thioperoxo)oate (DFMET): A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its development. Among these, solubility is a critical determinant of bioavailability, processability, and formulation feasibility. This guide provides a comprehensive framework for determining the solubility of Difluoromethyl ethane(thioperoxo)oate (DFMET), a hypothetical but representative fluorinated thio-compound, in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present detailed, field-tested experimental protocols, and discuss the strategic application of solubility data in the drug development pipeline. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to market, a molecule's intrinsic properties dictate its path. This compound (DFMET) represents a class of compounds containing a difluoromethyl moiety for metabolic stability and a thioperoxoate linkage offering a unique chemical handle. However, such structural complexity often presents challenges, most notably in solubility.

Poor solubility in aqueous and organic media can terminate the development of an otherwise promising drug candidate. It can lead to:

-

Low Bioavailability: Limiting the amount of drug that reaches systemic circulation.

-

Manufacturing Hurdles: Complicating purification, crystallization, and process scale-up.

-

Formulation Difficulties: Requiring complex and expensive formulation strategies to achieve therapeutic concentrations.

Therefore, a robust and early characterization of a compound's solubility profile across a diverse set of organic solvents is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. This guide provides the expertise-driven protocols to build such a profile for DFMET, enabling informed decisions in process chemistry and pre-formulation.

Theoretical Framework: Predicting and Understanding DFMET Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (DFMET) and the solvent. The overall free energy of mixing must be negative for dissolution to occur. For DFMET, we must consider the contributions of its key functional groups:

-

Difluoromethyl Group (-CHF₂): This group significantly increases the molecule's polarity and introduces the capacity for hydrogen bond acceptance. However, it is a weaker hydrogen bond acceptor than a carbonyl oxygen. Its presence can disrupt crystal lattice energy, which may favorably impact solubility compared to a non-fluorinated analog.

-

Thioperoxoate Linkage (-C(O)SS-): This is an unusual and polarizable group. The carbonyl offers a hydrogen bond acceptor site, while the disulfide-like bond contributes significant van der Waals interactions and can be susceptible to nucleophilic attack, a factor to consider in reactive solvents.

-

Ethane Backbone: A nonpolar hydrocarbon component that will favor dissolution in less polar solvents.

The interplay of these groups means that DFMET is unlikely to be soluble in purely nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) but will likely exhibit optimal solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The most reliable method for its determination is the Saturated Shake-Flask Method . This protocol is designed to be self-validating by ensuring equilibrium is reached and that the material being measured is the correct, stable form.

Detailed Protocol: Saturated Shake-Flask Method

Objective: To determine the equilibrium solubility of DFMET in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

DFMET (crystalline solid, purity >99%)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitation method for DFMET

Procedure:

-

Preparation: Add an excess amount of solid DFMET to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation. A common starting point is to add 2-5 mg of DFMET to 1 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them on the temperature-controlled orbital shaker (e.g., 25 °C at 200 RPM). The system must be left to equilibrate for a sufficient duration.

-

Expert Insight: For many compounds, 24 hours is sufficient. However, for molecules that may undergo polymorphic transitions or have slow dissolution kinetics, equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: Once equilibrium is reached, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid material during sampling.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis.

-

Causality Check: Filtration is mandatory to remove any microscopic solid particles that would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Dilution and Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the validated HPLC calibration curve.

-

Analysis: Analyze the diluted sample by HPLC to determine the concentration of DFMET. The solubility is then calculated by back-correcting for the dilution factor.

Visualizing the Shake-Flask Workflow

Caption: Workflow for the Saturated Shake-Flask Solubility Method.

High-Throughput Screening for Kinetic Solubility

In early discovery phases, thermodynamic solubility data for dozens of solvents may be too resource-intensive to acquire. Kinetic solubility assays offer a high-throughput alternative to rank-order solvents or compounds. This method measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock solution into the solvent.

Key Difference: This is a measure of how readily a compound precipitates (kinetic), not how much dissolves over time (thermodynamic). Kinetic solubility is almost always higher than thermodynamic solubility but provides a rapid and valuable proxy.

Visualizing the Decision Process

Caption: Decision Tree for Selecting a Solubility Measurement Method.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across solvents. A structured table, categorizing solvents by their properties, is highly effective.

Table 1: Hypothetical Solubility Profile of DFMET at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 1.19 | High; suitable for stock solutions. |

| N,N-Dimethylformamide (DMF) | 6.4 | 185.4 | 1.10 | Good solubility. | |

| Acetonitrile (ACN) | 5.8 | 45.2 | 0.27 | Moderate solubility. | |

| Acetone | 5.1 | 98.6 | 0.59 | Good solubility. | |

| Polar Protic | Ethanol | 4.3 | 25.1 | 0.15 | Limited solubility. |

| Methanol | 5.1 | 18.5 | 0.11 | Poor solubility. | |

| Isopropanol (IPA) | 3.9 | 11.8 | 0.07 | Very poor solubility. | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | 5.0 | 0.03 | Very poor solubility. |

| Toluene | 2.4 | < 1.0 | < 0.006 | Practically insoluble. | |

| Heptane | 0.1 | < 0.1 | < 0.0006 | Insoluble. |

(Note: Molar solubility calculated based on a hypothetical MW of 168.15 g/mol for DFMET)